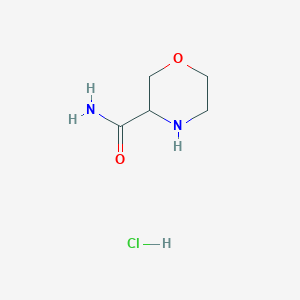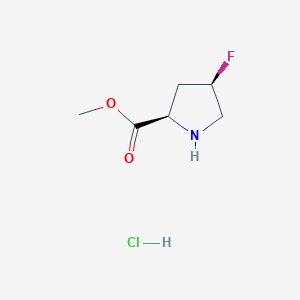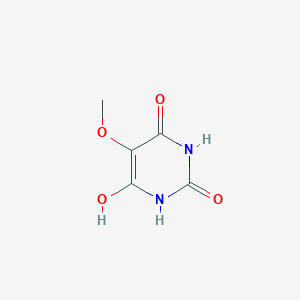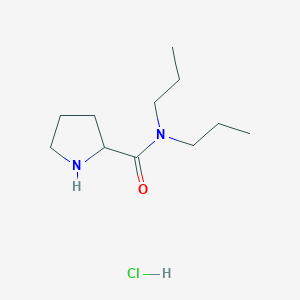
N,N-Dipropyl-2-pyrrolidinecarboxamide hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Radiation Synthesis of Hydrogels
Hydrogels containing diprotic acid moieties, such as those derived from vinyl monomers carrying diprotic acid groups, have been developed through radiation synthesis. These non-ionic hydrogels, like poly(acryl amide) and poly(n-vinyl 2-pyrrolidone), demonstrate stimuli-responsive behaviors. Their swelling behaviors can be reliably predicted under varying solution conditions, showcasing their potential in adsorption and separation of biomolecules, dyes, and metal ions in aqueous media. They also have applications in controlled drug release responsive to environmental pH changes (Güven et al., 1999).
Environmental Contaminants and Their Impact
Another area of research focuses on environmental contaminants, such as polybrominated diphenyl ethers (PBDEs) and novel brominated flame retardants (NBFRs). These compounds, used broadly in various materials for fire retardation, have shown similar toxic characteristics and environmental fate as PBDEs, highlighting the need for understanding the impact of chemical compounds on environmental health (McGrath et al., 2017).
Pharmacological Studies
In pharmacological contexts, the combined treatment of Saxagliptin hydrochloride and Glibenclamide for Type-2 Diabetes has been reviewed, emphasizing the importance of understanding the action mechanisms and potential interactions of chemical compounds in therapeutic applications (Sisode et al., 2016).
Propriétés
IUPAC Name |
N,N-dipropylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-3-8-13(9-4-2)11(14)10-6-5-7-12-10;/h10,12H,3-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWICXWUBXJNHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dipropyl-2-pyrrolidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



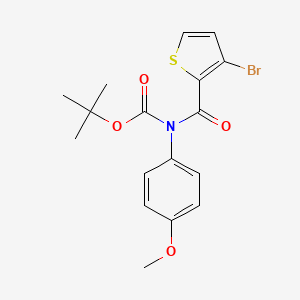
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1456489.png)

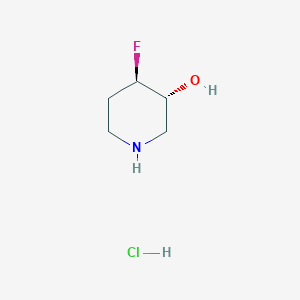
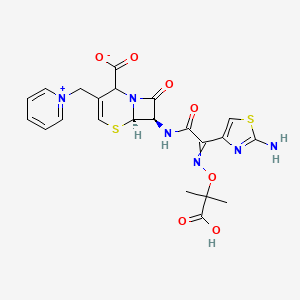
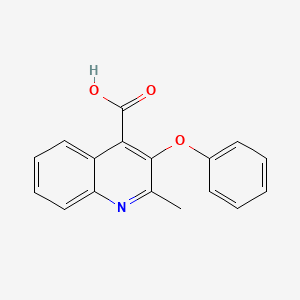


![methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456501.png)
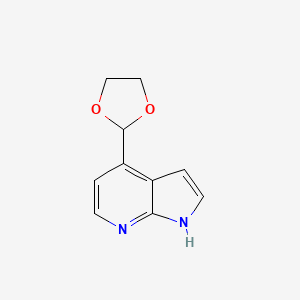
![Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B1456504.png)
